molecular formula C16H9BrF2N2O2 B2828442 (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314026-04-5

(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2828442
CAS No.: 314026-04-5
M. Wt: 379.161
InChI Key: IIIIFXKQMCGJRB-PGMHBOJBSA-N
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Description

(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetically designed small molecule characterized by its distinctive chromene scaffold fused with an imino group and a carboxamide functionality. The strategic incorporation of bromine and fluorine atoms is known to enhance molecular stability and influence interactions with biological targets, making this compound a valuable scaffold for medicinal chemistry research and drug discovery programs. Imino-2H-chromene derivatives as a chemical class have demonstrated significant potential in pharmacological research, particularly as multifunctional agents for complex diseases. Scientific studies have shown that structurally related compounds exhibit promising activity as inhibitors of key enzymes, including BACE1 (Beta-secretase 1), which is a primary target in Alzheimer's disease research . Furthermore, the chromene core is a privileged structure in medicinal chemistry, with various derivatives displaying a range of biological activities such as antitumor properties and carbonic anhydrase inhibition . The specific structural features of this compound—including the 2,4-difluorophenylimino group and the bromo-substituted chromene ring—suggest it is a compelling candidate for investigating enzyme inhibition and structure-activity relationships (SAR) in these fields. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-2-(2,4-difluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-13-3-2-10(18)7-12(13)19/h1-7H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIIFXKQMCGJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the bromine atom and the difluorophenyl group. The final step involves the formation of the imino and carboxamide functionalities. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imino group to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Features (IR/NMR)
Target Compound C₁₆H₁₀BrF₂N₂O₂ 383.17 2,4-difluorophenylimino, Br, carboxamide Expected C=O stretch ~1660–1680 cm⁻¹
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₂H₁₅BrN₂O₃ 435.277 4-phenoxyphenylimino, Br, carboxamide C=O stretch at 1663–1682 cm⁻¹; NH bands at 3150–3319 cm⁻¹
Tosufloxacin C₁₉H₁₉F₂N₃O₃ 387.37 2,4-difluorophenyl (quinolone core) N/A (fluoroquinolone class)
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide C₁₃H₉BrN₂O₂S 337.19 Benzothienofuran core, Br, carboxamide 1H-NMR: δ 7.50–7.90 (aromatic protons)

Key Observations:

  • Bromine Position: Bromine at position 6 in the chromene scaffold may enhance halogen bonding in biological targets compared to its position in benzothienofuran derivatives .
  • Molecular Weight: The target compound (383.17 g/mol) is lighter than the phenoxyphenyl analog (435.277 g/mol), likely due to the lower mass of fluorine versus phenoxy groups.

Spectral and Analytical Comparisons

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides , confirming the carboxamide’s presence. Absence of C=S stretches (~1240–1258 cm⁻¹) distinguishes it from thioamide analogs.
  • NMR Data: Aromatic protons in the 2,4-difluorophenyl group are expected to resonate downfield (δ ~7.0–8.0 ppm), similar to quinolones .

Q & A

What are the established synthetic routes for (2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives with bromine-containing precursors under acidic or basic conditions.
  • Step 2: Introduction of the 2,4-difluorophenyl imino group via Schiff base formation, using a substituted aniline derivative and a carbonyl-containing chromene intermediate.
  • Key Reagents: Ethanol or DMSO as solvents, with catalysts like acetic acid or p-toluenesulfonic acid (PTSA) .
  • Optimization: Temperature (70–100°C), reaction time (12–24 hours), and stoichiometric ratios are critical. Purity is enhanced via recrystallization or column chromatography .

How do electron-withdrawing substituents (bromo, difluorophenyl) influence the compound’s electronic structure and reactivity?

Level: Advanced
Methodological Answer:

  • Computational Analysis: Density Functional Theory (DFT) using functionals like B3LYP (incorporating exact exchange terms) calculates charge distribution, frontier molecular orbitals, and electrostatic potential surfaces. These studies reveal that bromo and fluorine substituents increase electrophilicity at the chromene core, directing nucleophilic attacks to specific positions .
  • Experimental Validation: UV-Vis spectroscopy and cyclic voltammetry correlate computational predictions with observed redox behavior and absorption spectra .

What analytical techniques are used to confirm the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. The Z-configuration of the imino group is confirmed via NOESY/ROESY experiments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 435.277) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm1^{-1} confirm the carboxamide C=O stretch .

What strategies are employed to identify biological targets and mechanisms of action?

Level: Advanced
Methodological Answer:

  • QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., halogen position) with activity against targets like kinases or GPCRs .
  • Biochemical Assays: Competitive binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (IC50_{50} determination) validate interactions .
  • Predictive Tools: PASS software predicts activity spectra (e.g., anti-inflammatory or anticancer potential) based on structural motifs .

How can contradictory data in reported biological activities be resolved?

Level: Advanced
Methodological Answer:

  • Systematic Variation: Synthesize analogs with controlled substituent changes (e.g., replacing Br with Cl) to isolate structure-activity trends .
  • Meta-Analysis: Cross-reference experimental conditions (e.g., cell lines, solvent polarity) to identify confounding factors. For example, DMSO solvent may artificially enhance membrane permeability .
  • Computational Validation: MD simulations assess binding stability under varying pH or ionic conditions .

How is the compound’s stability assessed under different storage and experimental conditions?

Level: Basic
Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • pH Stability: Incubate in buffers (pH 1–12) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the imino group) .

Which DFT methods are most suitable for modeling this compound’s thermochemical properties?

Level: Advanced
Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with gradient corrections and exact exchange terms (e.g., Becke’s 1993 method) provide accurate atomization energies (<2.4 kcal/mol error) .
  • Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic properties .
  • Validation: Compare computed vibrational frequencies with experimental IR data .

How can regioselectivity in electrophilic substitution reactions be predicted and controlled?

Level: Advanced
Methodological Answer:

  • Directing Effects: The bromo group directs electrophiles to the para position on the chromene ring, while the difluorophenyl imino group deactivates the adjacent site. Computational Fukui indices identify nucleophilic/electrophilic regions .
  • Experimental Control: Use protecting groups (e.g., acetyl) on reactive sites during synthesis .

What methods identify and quantify synthetic impurities or by-products?

Level: Basic
Methodological Answer:

  • HPLC-PDA/MS: Reverse-phase C18 columns resolve impurities; UV/Vis and MS detect unreacted intermediates or hydrolysis by-products .
  • Quantification: Calibration curves using purified impurity standards. Limits of detection (LOD) typically <0.1% .

Which in silico models predict pharmacokinetic properties like bioavailability or metabolic stability?

Level: Advanced
Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity) and blood-brain barrier penetration. For this compound, high LogP (~3.5) suggests moderate bioavailability .
  • Metabolic Sites: CYP450 enzyme docking simulations (e.g., AutoDock Vina) predict oxidation at the chromene ring or demethylation of the difluorophenyl group .

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